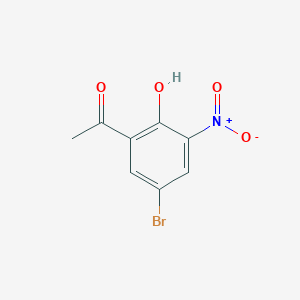

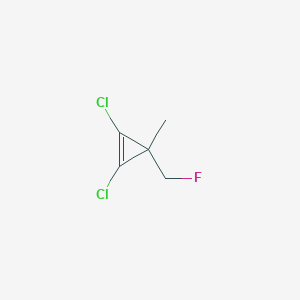

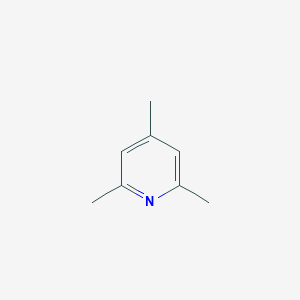

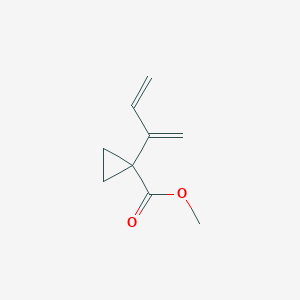

![molecular formula C22H21N3O3 B116520 Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester CAS No. 1013330-79-4](/img/structure/B116520.png)

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid . Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re interested in has additional functional groups attached to the carbamic acid structure .

Molecular Structure Analysis

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Aplicaciones Científicas De Investigación

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, related in structure to carbamic acid derivatives, have received significant attention for their anticancer properties. The 3-phenyl acrylic acid functionality of cinnamic acids allows for diverse chemical reactions leading to various derivatives with potential antitumor efficacy. Research over the past two decades has highlighted the underutilized medicinal tradition of these compounds, suggesting a promising area for future anticancer drug development (De, Baltas, & Bedos-Belval, 2011).

Enzyme Inhibition by Carbamic Acid Esters

Studies on carbamates, esters of substituted carbamic acids, have shown they are effective acetylcholinesterase inhibitors. The decarbamoylation process of acetylcholinesterase inhibited by large carbamoyl groups reveals insights into the mechanisms of action of carbamic acid esters. These findings are relevant for developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Metabolism of Aspartame

Aspartame, a compound containing an ester of aspartylphenylalanine (similar in some respects to carbamic acid esters), undergoes metabolic processes that yield aspartic acid, phenylalanine, and methanol. Understanding the metabolism of aspartame's aspartyl moiety offers insights into how similar compounds might be metabolized and utilized in various biological contexts (Ranney & Oppermann, 1979).

Antimicrobial and Antioxidant Properties of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic compound, showcases a range of biological and pharmacological effects, including antioxidant activity, anti-inflammatory properties, and modulation of lipid and glucose metabolism. Research on CGA emphasizes the potential of phenolic compounds, related in functionality to carbamic acid derivatives, in treating metabolic disorders and acting as natural food additives (Naveed et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including those related to carbamic acid esters, highlights their role in inhibiting microbial growth at concentrations below desired yields. Understanding the mechanisms of inhibition is crucial for engineering robust microbial strains for industrial applications, such as biofuel and biochemical production. This research area is significant for optimizing fermentation processes and improving the efficiency of biocatalysts (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRRIESOGZTMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

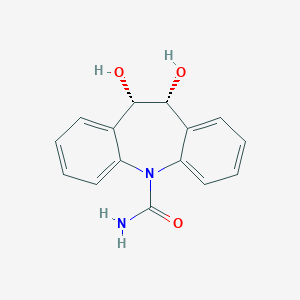

![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)